molecular formula C10H9ClS B13760920 2-(2-Chloroethyl)benzo[b]thiophene CAS No. 7136-60-9

2-(2-Chloroethyl)benzo[b]thiophene

Cat. No.: B13760920
CAS No.: 7136-60-9
M. Wt: 196.70 g/mol
InChI Key: AKGPNMKNZKXGBY-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)benzo[b]thiophene is an organic compound with the molecular formula C10H9ClS It is a derivative of benzo[b]thiophene, which is an aromatic organic compound containing a fused thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)benzo[b]thiophene typically involves the reaction of benzo[b]thiophene with 2-chloroethyl reagents. One common method is the alkylation of benzo[b]thiophene with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)benzo[b]thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloroethyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-(2-substituted)benzo[b]thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzo[b]thiophene or other reduced derivatives.

Scientific Research Applications

2-(2-Chloroethyl)benzo[b]thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloroethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, lacking the chloroethyl group.

    2-(2-Bromoethyl)benzo[b]thiophene: Similar structure but with a bromoethyl group instead of chloroethyl.

    2-(2-Iodoethyl)benzo[b]thiophene: Contains an iodoethyl group, which can undergo different reactions compared to the chloroethyl derivative.

Uniqueness

2-(2-Chloroethyl)benzo[b]thiophene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. The chloroethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the combination of the benzo[b]thiophene core with the chloroethyl group may enhance the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

7136-60-9

Molecular Formula

C10H9ClS

Molecular Weight

196.70 g/mol

IUPAC Name

2-(2-chloroethyl)-1-benzothiophene

InChI

InChI=1S/C10H9ClS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6H2

InChI Key

AKGPNMKNZKXGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCCl

Origin of Product

United States

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